molecular formula C35H38N2O3 B11615430 2-[1-oxo-3-phenyl-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)propan-2-yl]hexahydro-1H-isoindole-1,3(2H)-dione

2-[1-oxo-3-phenyl-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)propan-2-yl]hexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B11615430
M. Wt: 534.7 g/mol
InChI Key: TZCBGNBTWNPDLP-UHFFFAOYSA-N
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Description

The compound 2-[1-oxo-3-phenyl-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)propan-2-yl]hexahydro-1H-isoindole-1,3(2H)-dione (hereafter referred to as the "target compound") is a synthetic organic molecule featuring a hexahydroisoindole-dione core conjugated with a dihydroquinoline moiety and multiple phenyl substituents. This analysis compares the target compound with structurally analogous derivatives, focusing on molecular descriptors, substituent effects, and available experimental data.

Properties

Molecular Formula

C35H38N2O3

Molecular Weight

534.7 g/mol

IUPAC Name

2-[1-oxo-3-phenyl-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)propan-2-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

InChI

InChI=1S/C35H38N2O3/c1-34(2)23-35(3,25-16-8-5-9-17-25)28-20-12-13-21-29(28)37(34)33(40)30(22-24-14-6-4-7-15-24)36-31(38)26-18-10-11-19-27(26)32(36)39/h4-9,12-17,20-21,26-27,30H,10-11,18-19,22-23H2,1-3H3

InChI Key

TZCBGNBTWNPDLP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=CC=CC=C2N1C(=O)C(CC3=CC=CC=C3)N4C(=O)C5CCCCC5C4=O)(C)C6=CC=CC=C6)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-[1-oxo-3-phenyl-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)propan-2-yl]hexahydro-1H-isoindole-1,3(2H)-dione involves several steps. The synthetic route typically starts with the preparation of the quinoline derivative, followed by the introduction of the phenyl and isoindole groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion of the starting materials to the desired product.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.

Scientific Research Applications

2-[1-oxo-3-phenyl-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)propan-2-yl]hexahydro-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-[1-oxo-3-phenyl-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)propan-2-yl]hexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Key Structural Features of the Target Compound

  • Molecular Formula : C₃₄H₃₅N₃O₃ (exact mass: 545.27 g/mol)
  • Core Components: Hexahydroisoindole-1,3-dione: A bicyclic lactam structure contributing to rigidity and hydrogen-bonding capacity. Substituents: Two phenyl groups (at positions 3 and 4 of the dihydroquinoline) and three methyl groups (positions 2, 2, and 4) enhancing lipophilicity .

Comparison with Analogous Compounds

Table 1: Structural and Physicochemical Properties of Analogous Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Stereochemistry
Target Compound C₃₄H₃₅N₃O₃ 545.27 459791-42-5 3-Ph, 4-Ph, 2,2,4-trimethyl Undefined stereocenters
2-[2-Oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)ethyl]-1H-isoindole-1,3-dione (BB12-4413) C₂₂H₂₂N₂O₃ 362.43 332382-54-4 2,2,4-trimethyl No stereochemical data
1H-Isoindole-1,3-dione derivative () C₂₈H₃₂N₂O₃ 444.58 459791-42-5 4-Ph, 2,2,4-trimethyl Undefined stereocenters
Key Observations:

BB12-4413 lacks phenyl substituents on the quinoline ring, resulting in reduced steric hindrance and possibly better membrane permeability .

Substituent Effects: The 4-phenyl group in the target compound may enhance π-π interactions with biological targets (e.g., enzymes or receptors) but could also increase metabolic instability due to susceptibility to oxidative metabolism .

Stereochemical Considerations :

  • Both the target compound and the derivative in possess undefined stereocenters, which complicates activity predictions. Stereochemical resolution could dramatically alter bioavailability and target binding .

Anticonvulsant Activity ()

  • Benzothiazole-urea derivatives (e.g., compound 5f) exhibit 100% protection in maximal electroshock seizure (MES) models at 30 mg/kg, attributed to fluorine and methoxy substituents enhancing CNS penetration .
  • Relevance to Target Compound : The phenyl-rich structure of the target compound may limit blood-brain barrier penetration compared to smaller, halogenated analogs.

Antioxidant and Anti-inflammatory Potential ()

  • Phenylpropanoids from Populus spp. demonstrate anti-inflammatory activity via modulation of redox pathways. The target compound’s phenyl groups may similarly scavenge free radicals, though this requires experimental validation .

Implications for Drug Development

  • Optimization Strategies :
    • Reducing Molecular Weight : Trimming phenyl substituents (as in BB12-4413) could improve solubility and pharmacokinetics.
    • Stereochemical Resolution : Defining stereocenters may enhance target specificity and reduce off-target effects .
  • Synthetic Challenges : The multi-step synthesis of such polycyclic systems necessitates advanced techniques like microwave-assisted cyclization or enantioselective catalysis .

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